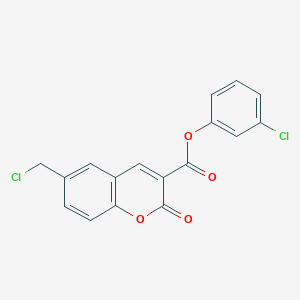

2h-1-Benzopyran-3-carboxylic acid, 6-(chloromethyl)-2-oxo-, 3-chlorophenyl ester

Description

Its synthesis involves reacting the acyl chloride of 6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid with 3-chlorophenol in the presence of pyridine .

Properties

IUPAC Name |

(3-chlorophenyl) 6-(chloromethyl)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2O4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPFJZFYKSGHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CCl)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simple precursors such as salicylaldehyde and chloroacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions under controlled conditions to ensure purity and yield. The process would likely include steps such as:

Condensation Reaction: Salicylaldehyde reacts with chloroacetic acid to form a coumarin derivative.

Chloromethylation: Introduction of the chloromethyl group to the coumarin core.

Esterification: Reaction with 3-chlorophenol to form the final ester product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the coumarin core to more complex derivatives.

Reduction: Reduction reactions can reduce the chloromethyl group to a simpler alkyl group.

Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Hydroxylated coumarins, quinones.

Reduction Products: Alcohols, amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell invasion and migration in cancer cell lines. For instance, a study highlighted the anti-invasive properties of similar synthetic coumarin derivatives, suggesting that these compounds could serve as lead molecules for the development of new anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on serine proteases, particularly alpha-chymotrypsin and human leukocyte elastase. In a series of experiments, it was found that the aromatic esters derived from this compound were potent inhibitors of alpha-chymotrypsin, with some derivatives displaying exceptionally high inhibitory constants (kinact/KI = 760,000 M S) at physiological conditions . This suggests potential applications in therapeutic areas where modulation of protease activity is beneficial.

Antimicrobial Activity

Coumarin derivatives are known for their antimicrobial properties. The presence of the chloromethyl group in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents against various pathogens .

Case Study 1: Antitumor Activity

A study evaluating the effects of several coumarin derivatives on tumor growth in vivo revealed that compounds similar to 2H-1-benzopyran-3-carboxylic acid significantly reduced tumor size in mouse models grafted with human cancer cells. The mechanism behind this effect is still under investigation but indicates a promising avenue for cancer therapy development .

Case Study 2: Selective Protease Inhibition

In a comparative analysis of various coumarin derivatives, the specific ester type derived from 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid was identified as one of the most effective inhibitors of alpha-chymotrypsin. This selectivity underscores the potential for designing targeted protease inhibitors based on this chemical framework .

Comparative Analysis Table

| Property/Activity | 2H-1-Benzopyran-3-carboxylic Acid | Similar Coumarins |

|---|---|---|

| Anticancer Activity | Significant inhibition of cell invasion | Varies; some show activity |

| Protease Inhibition | Strong alpha-chymotrypsin inhibitor | Moderate to strong |

| Antimicrobial Activity | Potent against various pathogens | Generally effective |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It acts as an inhibitor of enzymes such as alpha-chymotrypsin, affecting proteolytic activity.

Pathways: Involvement in signaling pathways related to inflammation and microbial resistance.

Comparison with Similar Compounds

Spectral Data :

- IR Spectra : All analogs show characteristic lactone (1720–1770 cm⁻¹) and ester (1740–1754 cm⁻¹) carbonyl stretches .

- ¹H NMR : The 3-chlorophenyl group in 25c exhibits distinct aromatic proton signals at δ 7.32–7.60 ppm, differing from fluorine (δ 7.45–7.57 ppm) and bromine (δ 7.50–7.99 ppm) analogs .

Substituent Variations at Position 6

The chloromethyl group at position 6 can be replaced with functional groups that alter reactivity and bioactivity:

Antioxidant Activity Comparison

Ethyl ester derivatives with hydroxy substituents (e.g., 6-hydroxy, 7-hydroxy) exhibit significant DPPH and hydroxyl radical scavenging activity (IC₅₀ values: 10–50 μM), attributed to their phenolic groups .

Data Tables

Table 1: Melting Points of Selected Analogs

| Compound ID | Substituents | Melting Point (°C) |

|---|---|---|

| 25c | 6-chloromethyl, 3-chlorophenyl | >260 (decomposes) |

| 17a | 6-propionoxymethyl | 174–176.5 |

| 24c | 6-nitro, 3-chlorophenyl | >260 |

| 27a | 6-aminomethyl, phenyl | >260 |

Table 2: IR Spectral Features

| Functional Group | Absorption Range (cm⁻¹) | Example Compound |

|---|---|---|

| Lactone (C=O) | 1720–1770 | 25c |

| Ester (C=O) | 1740–1754 | 17a |

| Carboxylic acid (C=O) | 1689–1692 | 17a |

| Nitro (NO₂) | 1532–1344 | 24c |

Biological Activity

2H-1-Benzopyran-3-carboxylic acid, 6-(chloromethyl)-2-oxo-, 3-chlorophenyl ester, also known as a chloromethyl coumarin derivative, belongs to the class of compounds known as coumarins. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C17H10Cl2O4

- CAS Number : 176770-36-8

- IUPAC Name : (3-chlorophenyl) 6-(chloromethyl)-2-oxochromene-3-carboxylate

The biological activity of 2H-1-benzopyran-3-carboxylic acid is largely attributed to its ability to inhibit various enzymes and modulate signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit alpha-chymotrypsin, a serine protease involved in protein digestion. This inhibition can affect proteolytic activity and influence various biological processes .

- Antimicrobial Activity : As a member of the coumarin family, this compound exhibits antimicrobial properties against a variety of pathogens, making it a potential candidate for therapeutic applications in infectious diseases.

Biological Activity

Research has demonstrated the following biological activities associated with this compound:

Anticancer Activity

A study evaluated the antiproliferative effects of various coumarin derivatives, including chloromethylated forms, against human cancer cell lines. The results indicated significant cytotoxicity against certain cancer types. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2H-1-Benzopyran derivative | HL-60 (pro-myelocytic leukemia) | 28 |

| Similar coumarin derivatives | NCI H292 (lung carcinoma) | Data not specified |

These findings suggest that modifications to the coumarin structure can enhance its anticancer properties .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been highlighted in various studies. It acts by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models .

Synthesis Methods

The synthesis of 2H-1-benzopyran-3-carboxylic acid typically involves several steps:

- Condensation Reaction : Salicylaldehyde reacts with chloroacetic acid to form an intermediate coumarin derivative.

- Chloromethylation : Introduction of the chloromethyl group into the coumarin structure.

- Esterification : Reaction with 3-chlorophenol to yield the final ester product.

These steps can be performed under controlled conditions to ensure high purity and yield .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Cytotoxicity Assessment : A study involving the evaluation of various synthesized derivatives showed that those containing the chloromethyl group exhibited enhanced cytotoxicity against specific cancer cell lines. The study utilized MTT assays to determine IC50 values for different compounds .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit alpha-chymotrypsin activity, suggesting potential applications in designing therapeutic agents targeting proteolytic pathways .

Q & A

Q. What are the established synthetic protocols for preparing 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid 3-chlorophenyl ester?

The compound is synthesized via a two-step process:

Precursor Preparation : React 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (11 ) with chlorinating agents (e.g., HCl or thionyl chloride) to introduce the chloromethyl group.

Esterification : Treat the intermediate (6-chloromethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid) with 3-chlorophenol in the presence of pyridine to form the final ester. The reaction is typically conducted at room temperature for 8–12 hours, followed by purification via crystallization or chromatography .

Q. What analytical methods are critical for characterizing this compound?

Key characterization techniques include:

- Melting Point (mp) : Used to assess purity (reported mp >260°C for similar derivatives) .

- Infrared (IR) Spectroscopy : Identifies carbonyl groups (C=O lactone: ~1720–1741 cm⁻¹; ester: ~1736–1770 cm⁻¹) .

- ¹H NMR : Confirms substituents (e.g., chloromethyl protons at δ ~5.19–5.21 ppm and aromatic protons in the 7.20–9.28 ppm range) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₆H₈Cl₂O₅ for derivatives) .

Q. How is the chloromethyl group stabilized during synthesis?

The chloromethyl group is introduced via anhydride or acyl chloride reactions under controlled conditions (refluxing with pyridine) to minimize hydrolysis. Post-synthesis, the compound is crystallized from non-polar solvents (e.g., CHCl₃/petroleum ether) to enhance stability .

Advanced Research Questions

Q. What is the mechanistic role of the chloromethyl group in enzyme inhibition?

The chloromethyl group acts as a latent alkylating agent, enabling covalent binding to nucleophilic residues (e.g., serine in human leukocyte elastase (HLE)). This irreversible inhibition is critical for therapeutic applications in inflammatory diseases. Kinetic studies show high inhibitory efficiency (e.g., for HLE) .

Q. How do structural modifications at the 6-position affect biological activity?

- Chloromethyl vs. Aminomethyl : Chloromethyl derivatives exhibit irreversible inhibition, while aminomethyl analogs (e.g., 27a ) show reversible binding.

- Aryl Substituents : 3-Chlorophenyl enhances lipophilicity and target affinity compared to unsubstituted phenyl groups.

Structure-activity relationship (SAR) studies recommend optimizing the 6-position for selective enzyme targeting .

Q. What strategies resolve contradictions in enzyme selectivity across studies?

- Kinetic Assays : Use time-dependent inhibition assays to distinguish reversible vs. irreversible mechanisms.

- Molecular Docking : Compare binding modes with HLE vs. α-chymotrypsin to identify selectivity determinants (e.g., steric hindrance from the 3-chlorophenyl group).

- Reactivation Studies : Monitor enzyme activity recovery after hydroxylamine treatment to confirm covalent adduct formation .

Q. How can synthetic yields be optimized for scale-up?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for esterification to improve reaction rates.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acyl chloride coupling.

- Purification : Replace column chromatography with fractional crystallization (e.g., using CH₃CN/water) for cost-effective scale-up .

Methodological Guidelines

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Inhibitory Kinetics of Derivatives

| Compound | Enzyme | Mechanism | |

|---|---|---|---|

| 25c (chloromethyl) | Human Leukocyte Elastase | 107,400 | Irreversible |

| 27a (aminomethyl) | α-Chymotrypsin | 7,200 | Reversible |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.